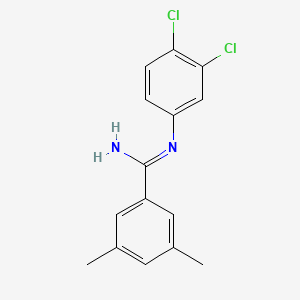

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide

Description

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is a chemical compound that belongs to the class of dichlorobenzamides

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2/c1-9-5-10(2)7-11(6-9)15(18)19-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKJRZCEHRIASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethylbenzenecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkoxides in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethylbenzenecarboximidamide groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Biological Activity

N-(3,4-Dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12Cl2N2

- Molecular Weight : 267.14 g/mol

The compound features a dichlorophenyl group attached to a dimethylbenzenecarboximidamide moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study conducted using the disk diffusion method assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| 1 | High | Moderate | Moderate |

| 2 | Moderate | High | High |

| 3 | High | High | Moderate |

The results demonstrated that several derivatives exhibited high activity against specific strains of bacteria and fungi, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A quantitative structure–activity relationship (QSAR) study highlighted the ability of certain derivatives to target the aryl hydrocarbon receptor (AhR), which is implicated in cancer cell proliferation.

Case Study: Breast Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings showed:

- GI50 values indicating growth inhibition were found to be as low as 1 nM.

- The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| A | MCF-7 | <1 |

| B | MCF-10A | >100 |

This selectivity suggests that this compound could be developed into a targeted cancer therapy.

The mechanism through which this compound exerts its biological effects is primarily through modulation of the AhR pathway. This receptor plays a crucial role in mediating responses to environmental toxins and is involved in various cellular processes including cell cycle regulation and apoptosis.

Research Findings

- AhR Activation : Studies indicate that activation of AhR by this compound leads to transcriptional changes that inhibit cancer cell growth.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.